4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole
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Description
The compound “4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and structural features, including a benzothiazole ring, a piperazine ring, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Antimicrobial Activity
Some fluorinated benzothiazolo imidazole compounds, including derivatives of 4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole, have shown promising antimicrobial activity. These compounds have been synthesized and evaluated for their efficacy against various microbial strains, indicating a potential role in developing new antimicrobial agents (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011; V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).
Antitumor Activity
The antitumor efficacy of fluorinated 2-(4-aminophenyl)benzothiazoles has been investigated, revealing potent cytotoxic activity in vitro against certain cancer cell lines. This research suggests that modifications to the benzothiazole nucleus, such as fluorination, can significantly influence the antitumor properties of these compounds (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001; T. Bradshaw, M. Bibby, J. Double, I. Fichtner, P. Cooper, M. Alley, S. Donohue, S. Stinson, Joseph E Tomaszewjski, E. Sausville, M. Stevens, 2002).
Synthesis and Characterization
Novel synthetic approaches for the creation of fluoroquinolone derivatives, including those related to 4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole, have been developed. These methodologies aim to enhance the biological activity of the compounds, with several derivatives showing improved growth inhibition of resistant bacterial strains, highlighting the importance of structural modification in drug development (Po-Ting Chen, Wen-Po Lin, A. Lee, Ming‐Kuan Hu, 2013).
properties
IUPAC Name |
(E)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-7-4-8-17-19(16)22-20(26-17)24-13-11-23(12-14-24)18(25)10-9-15-5-2-1-3-6-15/h1-10H,11-14H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSESKNWIJQYWQZ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
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